molecular formula C15H18N2O3 B8311221 Benzyl[2-(5-ethyl-oxazol-2-yl)-ethyl]-carbamate

Benzyl[2-(5-ethyl-oxazol-2-yl)-ethyl]-carbamate

Cat. No. B8311221
M. Wt: 274.31 g/mol
InChI Key: JGWWYTRUHAQRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354418B2

Procedure details

23.07 g (49.60 mmol) PS-triphenylphosphine are suspended in 200 ml dichloromethane, 12.65 g (49.82 mmol) iodine are added. The mixture is stirred for 0.1 hours at ambient temperature, then 13.80 ml (99.28 mmol) triethylamine are added dropwise. 5.80 g (19.84 mmol) benzyl [2-(2-oxo-butylcarbamoyl)-ethyl]-carbamate dissolved in 150 ml dichloromethane are added. The reaction mixture is stirred for 72 hours at ambient temperature, then the precipitate is filtered off. The filtrate is extracted with water, the organic phase is dried and evaporated to dryness.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.65 g
Type
reactant
Reaction Step Two
Quantity
13.8 mL
Type
reactant
Reaction Step Three
Name
benzyl [2-(2-oxo-butylcarbamoyl)-ethyl]-carbamate
Quantity
5.8 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.II.C(N(CC)CC)C.O=[C:30]([CH2:48][CH3:49])[CH2:31][NH:32][C:33]([CH2:35][CH2:36][NH:37][C:38](=[O:47])[O:39][CH2:40][C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1)=[O:34]>ClCCl>[CH2:48]([C:30]1[O:34][C:33]([CH2:35][CH2:36][NH:37][C:38](=[O:47])[O:39][CH2:40][C:41]2[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=2)=[N:32][CH:31]=1)[CH3:49]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
12.65 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
13.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
benzyl [2-(2-oxo-butylcarbamoyl)-ethyl]-carbamate
Quantity
5.8 g
Type
reactant
Smiles
O=C(CNC(=O)CCNC(OCC1=CC=CC=C1)=O)CC
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 0.1 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 72 hours at ambient temperature
Duration
72 h
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
EXTRACTION
Type
EXTRACTION
Details
The filtrate is extracted with water
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
0.1 h
Name
Type
Smiles
C(C)C1=CN=C(O1)CCNC(OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.